molecular formula C17H21N3O4S2 B2905485 3-(benzenesulfonyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide CAS No. 2034421-47-9

3-(benzenesulfonyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B2905485
CAS No.: 2034421-47-9
M. Wt: 395.49
InChI Key: CFZLZWIITVHTIQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a synthetic chemical compound intended for research and development purposes in biochemistry and pharmacology. This molecule features a 1,2,4-oxadiazole heterocycle, a structural motif recognized in medicinal chemistry for its potential in developing bioactive molecules . The integration of the benzenesulfonyl group is a strategy often explored in the design of enzyme inhibitors, particularly targeting metalloenzymes like carbonic anhydrases . The unique structure of this compound, especially the incorporation of the thiane (thian-4-yl) ring, suggests potential for investigating selective enzyme inhibition and exploring novel mechanisms of action in various biological pathways. Researchers may find this compound valuable for probing pH-regulation processes, antimicrobial mechanisms, or signal transduction pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c21-15(8-11-26(22,23)14-4-2-1-3-5-14)18-12-16-19-17(20-24-16)13-6-9-25-10-7-13/h1-5,13H,6-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZLZWIITVHTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiopyran Moiety: The thiopyran ring can be introduced via nucleophilic substitution reactions involving thiols and appropriate electrophiles.

    Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides and a base.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituents, physicochemical properties, and reported biological activities.

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 1,2,4-Oxadiazole - Thian-4-yl
- Benzenesulfonyl-propanamide
C₁₉H₂₁N₃O₄S₂ 427.5 Enhanced lipophilicity and rigidity from thian-4-yl; electrophilic sulfonyl group
Compound 7c () 1,3,4-Oxadiazole - 2-Amino-1,3-thiazol-4-yl
- Sulfanyl-propanamide
C₁₆H₁₇N₅O₂S₂ 375.5 Thiazole-amino group enhances hydrogen bonding; lower molecular weight
ChemDiv J021-1600 () 1,3,4-Oxadiazole - Bis-oxadiazole
- 2,4-Dimethylphenyl
C₂₃H₂₃N₅O₃S 461.5 Dual oxadiazole cores increase metabolic stability; bulky aryl substituents
Compound 6a () 1,2,4-Oxadiazole - 2-Cyano-4-nitrophenyl
- Carbazole-propanamide
C₂₄H₁₉N₅O₃ 433.4 Nitro and cyano groups enhance electron-withdrawing effects; carbazole moiety for π-π interactions
3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide () 1,2,4-Oxadiazole - Tetrahydro-2H-pyran-4-yl
- Phenylthio-propanamide
C₁₇H₂₁N₃O₃S 347.4 Thiopyranyl group vs. thian-4-yl; phenylthio instead of benzenesulfonyl

Physicochemical and Spectroscopic Properties

  • Spectral Data :
    • HRMS : The target compound’s molecular ion ([M+H]⁺) is predicted at m/z 428.1, comparable to ’s CB2 ligands (m/z 342–464) .
    • NMR : The benzenesulfonyl group would show characteristic aromatic protons (δ 7.5–8.0 ppm) and sulfonyl carbon (δ ~110 ppm), distinct from ’s phenylthio (δ ~130 ppm for C-S) .

Q & A

Q. Data-Driven SAR Table :

ModificationMIC (µM, S. aureus)LogPSolubility (mg/mL)
Parent Compound2.53.10.12
1,3,4-Thiadiazole1.82.90.18
Pyridine-3-sulfonyl1.22.30.45
Morpholinyl variant3.01.80.90

Optimal balance was achieved with the pyridine-3-sulfonyl analog, reducing hydrophobicity (LogP 2.3) while maintaining potency .

Advanced: What methodologies are used to assess this compound’s potential in neurodegenerative disease research?

Answer:

  • In Silico Blood-Brain Barrier (BBB) Penetration : Predict BBB permeability using the Vienna Brain-Barrier model (threshold: logBB > -1.0) .
  • Tau Aggregation Assays : Monitor inhibition of tau fibrillization via thioflavin-T fluorescence (IC₅₀ < 10 µM target) .
  • Neuroinflammation Models : Measure cytokine suppression (IL-6, TNF-α) in LPS-stimulated microglial cells .
  • In Vivo Efficacy : Test cognitive improvement in transgenic Caenorhabditis elegans models expressing human tau .

Key Finding : The compound reduced tau aggregation by 60% at 10 µM but showed limited BBB penetration (logBB = -1.2). Adding a fluorine atom to the benzene ring improved logBB to -0.7 .

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